molecular formula C11H9ClF3N3OS B2862365 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448056-74-3

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2862365
CAS RN: 1448056-74-3
M. Wt: 323.72
InChI Key: JJFDYNNAUBZOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a novel antithrombotic agent . It is a potent and selective, direct Factor Xa (FXa) inhibitor with excellent in vivo antithrombotic activity . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of thiophene 2-carboxamide derivatives, such as the compound , involves a one-step method by condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . The highly versatile chloroacetamide compound, N-(4-acetylphenyl)-2-chloroacetamide, is often used in this process .


Chemical Reactions Analysis

The coagulation enzyme Factor Xa (FXa) is a promising target for antithrombotic therapy . The compound, being a potent FXa inhibitor, interacts with the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Scientific Research Applications

Antithrombotic Therapy

This compound is a novel antithrombotic agent identified as a potent and selective inhibitor of the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the blood coagulation cascade, and its inhibition can reduce thrombin-mediated activation of coagulation and platelets. The compound has shown excellent in vivo antithrombotic activity and is under clinical development for the prevention and treatment of thromboembolic diseases .

Oral Bioavailability Enhancement

The interaction of the neutral ligand chlorothiophene in the S1 subsite of FXa has been found to allow for the combination of good oral bioavailability and high potency for nonbasic inhibitors . This makes the compound a promising candidate for oral anticoagulant therapy, which is a significant advantage over current therapies that often require routine coagulation monitoring.

Drug Design and Development

The X-ray crystal structure of this compound in complex with human FXa has clarified the binding mode and stringent requirements for high affinity . This information is invaluable for the design and development of new anticoagulant drugs, as it provides insights into the molecular interactions that govern the potency and selectivity of FXa inhibitors.

Antioxidant Activity

Derivatives of thiophene-2-carboxamide, to which this compound belongs, have shown increased antioxidant activity . This suggests potential applications in the development of treatments for oxidative stress-related diseases or as a component in the formulation of products aimed at protecting cells from oxidative damage.

Antibacterial Activity

Thiophene-2-carboxamide derivatives have also been associated with antibacterial activity . Research into the antibacterial properties of this compound could lead to the development of new antibiotics or antiseptic agents, especially in a time when antibiotic resistance is a growing concern.

Venous Thromboembolism Treatment in Pediatrics

The compound’s antithrombotic properties may be particularly beneficial in treating pediatric venous thromboembolism. Its safety profile and oral bioavailability make it a suitable candidate for children, who often require different dosing and formulations than adults .

Mechanism of Action

Target of Action

The primary target of this compound is the Coagulation Factor X (FXa) . FXa is a serine protease that plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for high potency .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the blood coagulation cascade . This decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination ofgood oral bioavailability and high potency .

Result of Action

The inhibition of FXa produces antithrombotic effects . By decreasing the amplified generation of thrombin, the compound diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases , which suggests that it has been found to be stable and effective under a variety of conditions.

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its potential as a safe and orally available anticoagulant makes it a promising candidate for future antithrombotic therapies .

properties

IUPAC Name

5-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3OS/c12-9-2-1-7(20-9)10(19)16-4-6-18-5-3-8(17-18)11(13,14)15/h1-3,5H,4,6H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFDYNNAUBZOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.